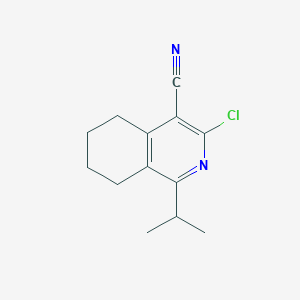

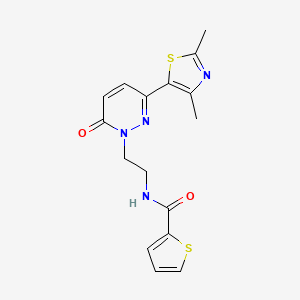

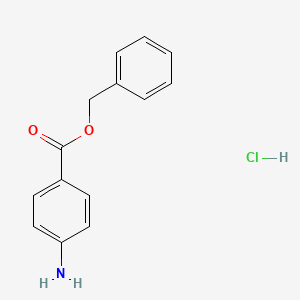

N-benzyl-6-methoxy-3-tosylquinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-6-methoxy-3-tosylquinolin-4-amine, also known as BTMQ, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in drug discovery and development. This molecule belongs to the class of quinoline derivatives, which have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.

Scientific Research Applications

Synthesis and Cytotoxic Activity

N-benzyl-6-methoxy-3-tosylquinolin-4-amine and related compounds have been explored for their potential in the synthesis of novel cytotoxic agents. These compounds have been synthesized through various chemical reactions and evaluated for their cytotoxic activity against cancer cell lines. The structural features of these compounds, informed by structure-activity relationship studies, play a crucial role in their cytotoxic potential. This research underscores the importance of such quinolin-4-amine derivatives in the development of new anticancer drugs (Kadrić et al., 2014).

Antibacterial Activity

Research has also been conducted on the antibacterial properties of N-benzyl-6-methoxy-3-tosylquinolin-4-amine derivatives. For instance, one study focused on the synthesis and characterization of a specific molecule with potential antibacterial activity. This work highlights the relevance of such compounds in the search for new antibacterial agents, contributing to the development of treatments for bacterial infections (Cai Zhi, 2010).

Fluorescent Probes

Compounds related to N-benzyl-6-methoxy-3-tosylquinolin-4-amine have been investigated for their fluorescence properties, demonstrating their utility as fluorescent probes. The exploration of these properties allows for the development of new materials that can be used in imaging techniques and molecular biology studies. Such applications are crucial for advancing research in cellular processes and diagnostics (Mikata et al., 2015).

Apoptosis Induction

Investigations into the potential of N-benzyl-6-methoxy-3-tosylquinolin-4-amine derivatives to induce apoptosis in cancer cells have been carried out, highlighting their significance as anticancer agents. These studies provide valuable insights into the mechanisms of action of these compounds and their potential therapeutic applications in treating various cancers (Sirisoma et al., 2009).

Tubulin Polymerization Inhibition

Further research has revealed the role of certain N-benzyl-6-methoxy-3-tosylquinolin-4-amine derivatives as inhibitors of tubulin polymerization. This activity suggests their application in cancer therapy by disrupting the microtubule network essential for cell division. Such findings contribute to the development of novel chemotherapeutic agents that target the mitotic process in cancer cells (Minegishi et al., 2015).

Mechanism of Action

Target of Action

N-benzyl-6-methoxy-3-tosylquinolin-4-amine is a complex compound that has been studied for its potential role in the treatment of depression . The primary targets of this compound are likely to be the monoamine neurotransmitters, such as noradrenaline, dopamine, and serotonin, which are known to play a crucial role in mood regulation .

Mode of Action

It is believed to interact with its targets by modulating the release of monoamine neurotransmitters . This modulation can result in changes in neuronal signaling and ultimately influence mood.

Biochemical Pathways

The compound is likely to affect the noradrenergic, dopaminergic, and serotonergic systems, which are the primary biochemical pathways involved in mood regulation . The downstream effects of these pathways can include changes in mood, cognition, and behavior.

Result of Action

The molecular and cellular effects of N-benzyl-6-methoxy-3-tosylquinolin-4-amine’s action are likely to involve changes in neuronal signaling due to its interaction with monoamine neurotransmitters . These changes can potentially alleviate symptoms of depression and improve the quality of life for individuals with moderate to severe depression .

properties

IUPAC Name |

N-benzyl-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3S/c1-17-8-11-20(12-9-17)30(27,28)23-16-25-22-13-10-19(29-2)14-21(22)24(23)26-15-18-6-4-3-5-7-18/h3-14,16H,15H2,1-2H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVRGHFMZRTPBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2362829.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2362833.png)

![4-fluoro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2362834.png)

![4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2362838.png)